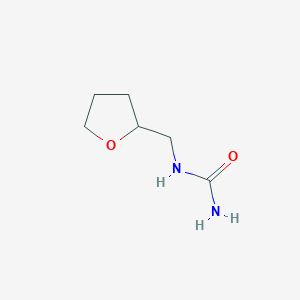

(Tetrahydro-furan-2-ylmethyl)-urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

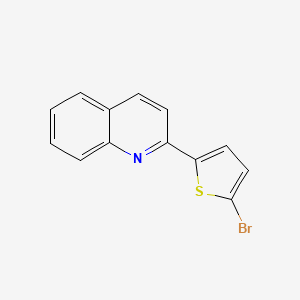

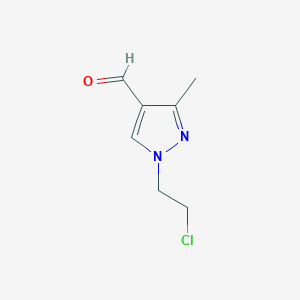

“(Tetrahydro-furan-2-ylmethyl)-urea” likely refers to a compound that contains a tetrahydrofuran ring, a common motif in organic chemistry . Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom . The “urea” part of the name suggests the presence of a functional group derived from urea, which consists of a carbonyl group flanked by two amine groups .

Synthesis Analysis

While specific synthesis methods for “(Tetrahydro-furan-2-ylmethyl)-urea” were not found, related compounds have been synthesized using various strategies . For instance, tetrahydrofurfuryl ethers have been synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .

Molecular Structure Analysis

The molecular structure of “(Tetrahydro-furan-2-ylmethyl)-urea” would likely include a tetrahydrofuran ring and a urea functional group . The exact structure would depend on the specific arrangement and connectivity of these groups .

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

A key application of (Tetrahydro-furan-2-ylmethyl)-urea is in the synthesis and bioactivity studies of various compounds. Donlawson et al. (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and tested its susceptibility against pathogens like Escherichia coli and Salmonella typhi. The study suggests potential medicinal uses due to its broad spectrum of activity (Donlawson et al., 2020).

Biomass-Based Synthesis

Another important application is the biomass-based synthesis of furfural-related compounds. Orie et al. (2018) reported the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea from furfural and urea, highlighting its potential in pharmaceutical and chemical industries (Orie et al., 2018).

Antimicrobial Activity

The antimicrobial activity of furan-2-ylmethyl-urea derivatives has been a significant focus. Mageed et al. (2021) investigated the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, demonstrating the potential of these compounds in antimicrobial applications (Mageed et al., 2021).

Environmental Applications

In the environmental sector, Qian et al. (2021) studied the effectiveness of urea in reducing emissions of polychlorinated dibenzo-p-furans and dioxins from municipal solid waste incineration, showcasing its role in pollution control (Qian et al., 2021).

Mecanismo De Acción

Mode of Action

It is plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

It is known that tetrahydrofuran derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It is known that tetrahydrofuran derivatives can exhibit significant biological activities, suggesting that (tetrahydro-furan-2-ylmethyl)-urea may also have notable effects at the molecular and cellular levels .

Direcciones Futuras

Propiedades

IUPAC Name |

oxolan-2-ylmethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(9)8-4-5-2-1-3-10-5/h5H,1-4H2,(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCQWWYEUQLEJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394951 |

Source

|

| Record name | (Tetrahydro-furan-2-ylmethyl)-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-furan-2-ylmethyl)-urea | |

CAS RN |

38336-10-6 |

Source

|

| Record name | (Tetrahydro-furan-2-ylmethyl)-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)